molecular formula C23H23N3O3 B2541341 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 896371-77-0

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Katalognummer B2541341
CAS-Nummer: 896371-77-0
Molekulargewicht: 389.455
InChI-Schlüssel: CGZNGRGDNKFUQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide" is a complex molecule that may be related to various N-derivatives of acetamide compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of indole and pyridine moieties, which are common in the design of bioactive molecules, particularly in the search for new antiallergic agents .

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Subsequent amidification is carried out by condensation of the corresponding acids or their N-aryl(methyl) derivatives with amines, promoted by reagents such as 2-chloro-1-methylpyridinium iodide . These methods could potentially be adapted for the synthesis of the compound , with modifications to the starting materials and reaction conditions to account for the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4,6-dimethylpyrid-2-yl)acetamide derivatives, reveals that these molecules can be approximately planar, with intramolecular hydrogen bonding contributing to this planarity . The angles between the planes of the pyridyl and phenyl rings are also characterized, which could be relevant when analyzing the molecular structure of "N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide" .

Chemical Reactions Analysis

The chemical reactions of related compounds, particularly their antiallergic properties, have been studied extensively. For instance, variations in the indole substituents and the length of the alkanoic chain have been shown to significantly affect the antiallergic potency of these molecules . Such analyses could provide insights into the reactivity and potential bioactivity of the compound , suggesting that modifications to its structure could be explored to enhance its desired properties.

Physical and Chemical Properties Analysis

X-ray powder diffraction has been used to characterize the physical properties of N-derivatives of acetamide compounds, which are potential pesticides . This technique provides information on the peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters, which are essential for understanding the crystalline nature of these compounds . Similar analytical methods could be employed to determine the physical and chemical properties of "N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide".

Wissenschaftliche Forschungsanwendungen

  • Cannabinoid Receptor Ligands : A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating that certain derivatives, such as the fluorinated compound 8, exhibit potent and selective ligand activity for the CB2 cannabinoid receptor (Moldovan et al., 2017).

  • Anti-Mitotic Agents in Cancer Therapy : A research conducted by Moghadam and Amini (2018) focused on synthesizing a novel compound derived from indibulin and combretastatin scaffolds, known anti-mitotic agents. This compound showed promising cytotoxic activity against breast cancer cell lines, indicating potential applications in cancer therapy (Moghadam & Amini, 2018).

  • Progesterone Receptor Modulators : Fensome et al. (2008) explored the 3,3-dialkyl-5-aryloxindole series for progesterone receptor modulators, finding that structural changes in these compounds can switch between agonist and antagonist properties, indicating potential use in contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).

  • Antiallergic Agents : Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic compounds. One particular compound showed significant potency in inhibiting histamine release, suggesting its potential as an antiallergic agent (Menciu et al., 1999).

  • Cognition-Enhancing Agents : Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1) by Fujimaki et al. (1990) identified metabolites in human urine, indicating its extensive metabolism and potential application as a cognition-enhancing agent (Fujimaki et al., 1990).

  • Dopamine Receptor-Modulating Activity : Baures et al. (1994) designed and prepared mimics of a specific hydrogen-bonded structure in pyrrolidineacetamide derivatives, finding that these compounds enhanced the binding of dopamine D2 receptor agonist, suggesting their role in modulating dopamine receptors (Baures et al., 1994).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Indole derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Zukünftige Richtungen

Indole derivatives have been the subject of much research due to their diverse biological activities . Future research could explore the potential of this specific compound as a therapeutic agent.

Eigenschaften

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-13-8-9-17(10-14(13)2)26-12-16(11-20(26)27)25-23(29)22(28)21-15(3)24-19-7-5-4-6-18(19)21/h4-10,16,24H,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZNGRGDNKFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.